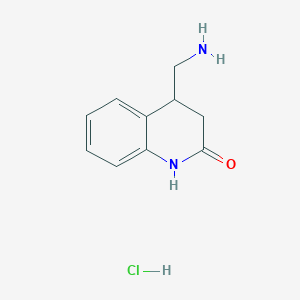

4-(Aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

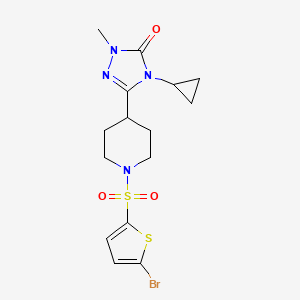

4-(Aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. It is a low-affinity, uncompetitive NMDA receptor antagonist that blocks the excessive activation of glutamate receptors, which is believed to be a contributing factor in the neurodegeneration seen in Alzheimer's disease.

科学的研究の応用

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

The photovoltaic properties of quinoline derivatives, including 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, have been explored for their applications in the fabrication of organic–inorganic photodiodes. These derivatives show significant potential in the development of new photovoltaic materials. The investigation into their absorbance properties and energy band diagrams has contributed to the understanding of their electrical properties when used in heterojunction diodes. These diodes exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, indicating their suitability for use as photodiodes. The presence of substitution groups such as chlorophenyl has been found to improve diode parameters, suggesting that the molecular structure of quinoline derivatives can significantly influence their photovoltaic performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Catalysis in Organic Synthesis

Quinoline derivatives, including 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, have been utilized in the field of catalysis, particularly in the synthesis of novel organic compounds. These compounds have shown efficacy as catalysts in ketone reduction, a critical reaction in organic synthesis. The preparation of pincer functionalized quinoline ruthenium catalysts demonstrates the versatility of quinoline derivatives in facilitating various chemical reactions, offering a new approach to the synthesis of complex organic molecules (Facchetti et al., 2016).

Antimalarial Agents

The antimalarial properties of quinoline compounds, closely related to 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, have been a subject of scientific research for many years. These compounds, including chloroquine and hydroxychloroquine, are recognized for their efficacy in the treatment of malaria and lupus erythematosus. The structural similarity of these compounds to 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride suggests potential applications in medical research and treatment of diseases (Tanenbaum & Tuffanelli, 1980).

Antimicrobial and Anti-Inflammatory Activities

Further research into quinoline derivatives has revealed their potential in antimicrobial and anti-inflammatory applications. Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from quinoline compounds has demonstrated significant antibacterial and antifungal activities. These findings indicate that quinoline derivatives, including 4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one hydrochloride, could be valuable in the development of new antimicrobial agents (Holla et al., 2006).

作用機序

Target of Action

Similar compounds such as 4-aminoquinolines have been found to exhibit activity againstPlasmodium falciparum , the parasite responsible for malaria . They also show potential as antibacterial and antibiofilm agents .

Mode of Action

Related compounds such as 4-aminoquinolines are known to interact with their targets, leading to changes in the target’s function . For instance, they can inhibit protein synthesis by promoting mistranslation and eliminating proofreading .

Biochemical Pathways

Related compounds such as 4-aminoquinolines are known to affect various metabolic pathways . For example, they can interfere with the synthesis of folate in bacteria, plants, and fungi .

Pharmacokinetics

The pharmacokinetics of similar compounds such as cis-malonato[(4r,5r)-4,5-bis(aminomethyl)-2-isopropyl-1, 3-dioxolane]platinum(ii) have been studied in beagle dogs . The study found that the compound had a high specific uptake in the tumor and demonstrated lower kidney uptake than a comparator at 1 hour post-injection .

Result of Action

Related compounds such as 4-aminoquinolines have been found to have high antiplasmodial activity . They also show potential as antibacterial and antibiofilm agents .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs .

特性

IUPAC Name |

4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYUVWJQYYQYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)

![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)

![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)

![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2748758.png)

![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)

![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)